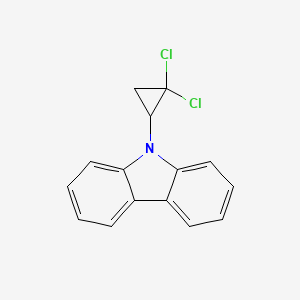

9-(2,2-Dichlorocyclopropyl)carbazole

Description

Structure

3D Structure

Properties

CAS No. |

53828-69-6 |

|---|---|

Molecular Formula |

C15H11Cl2N |

Molecular Weight |

276.2 g/mol |

IUPAC Name |

9-(2,2-dichlorocyclopropyl)carbazole |

InChI |

InChI=1S/C15H11Cl2N/c16-15(17)9-14(15)18-12-7-3-1-5-10(12)11-6-2-4-8-13(11)18/h1-8,14H,9H2 |

InChI Key |

IBFIOKPQHQXXKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(Cl)Cl)N2C3=CC=CC=C3C4=CC=CC=C42 |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Studies of 9 2,2 Dichlorocyclopropyl Carbazole

Exploration of Ring-Opening Reactions of the Dichlorocyclopropyl Moiety in Conjugated Carbazole (B46965) Systems

The gem-dihalocyclopropane unit is a versatile functional group in organic synthesis, primarily due to the high ring strain and the presence of the halogen atoms. acs.org The dichlorocyclopropyl group in 9-(2,2-dichlorocyclopropyl)carbazole is susceptible to ring-opening reactions under various conditions, including thermal, acidic, or metal-mediated pathways.

The cleavage of the three-membered ring is typically initiated by the departure of a chloride ion, a process that can be facilitated by Lewis acids or silver salts (Ag⁺). This would generate a highly unstable cyclopropyl (B3062369) cation, which readily undergoes electrocyclic ring-opening to form a more stable allyl cation. nih.govacs.org The carbazole moiety, being directly attached to the cyclopropane (B1198618) ring via its nitrogen atom, would electronically influence this process. The nitrogen lone pair can stabilize the developing positive charge, facilitating the ring-opening process. The resulting allylic cation intermediate can then be trapped by various nucleophiles. For instance, solvolysis in a nucleophilic solvent like methanol could lead to the formation of an allylic ether.

Alternatively, thermal rearrangement can also induce ring-opening, leading to the formation of chloro-substituted diene structures. The specific products would depend on the reaction conditions and the subsequent reaction pathways available to the intermediates.

Table 1: Representative Ring-Opening Reactions of Analogous Aryl-Substituted gem-Dihalocyclopropanes This table presents data from analogous systems to illustrate the potential reactivity of this compound.

| Substrate | Conditions | Product(s) | Reference |

|---|---|---|---|

| 1,1-dichloro-2-phenylcyclopropane | AgClO₄, MeOH | 3-chloro-1-phenyl-2-propen-1-ol methyl ether | acs.org |

| 1,1-dibromo-2-phenylcyclopropane | Heat (150 °C) | 2-bromo-3-phenyl-1,3-butadiene | acs.org |

Intramolecular Cyclization and Rearrangement Pathways Involving the Cyclopropyl and Carbazole Units

The intermediates formed during the ring-opening of the dichlorocyclopropyl group are highly reactive and can participate in intramolecular reactions involving the carbazole ring system.

The significant inherent strain of the cyclopropane ring (approximately 27 kcal/mol) is the primary driving force for its transformations. This strain energy is released upon ring-opening, making such processes thermodynamically favorable. In this compound, the steric interaction between the dichlorocyclopropyl group and the hydrogens on the carbazole ring can further contribute to this strain, potentially lowering the activation energy for ring-opening compared to simpler alkyl-substituted dichlorocyclopropanes. Transformations that lead to the formation of more stable five- or six-membered rings are particularly favored as they relieve this strain.

Annulation, the formation of a new ring, is a plausible and synthetically valuable pathway for this compound. Following the Lewis acid-mediated ring-opening to an allylic cation, the electron-rich carbazole ring can act as an intramolecular nucleophile. nih.gov An electrophilic attack of the allylic cation onto one of the benzene (B151609) rings of the carbazole (a Friedel-Crafts type reaction) would lead to a new fused-ring system.

This process could occur as a cascade reaction:

Coordination of a Lewis acid (e.g., Ag⁺, AlCl₃) to a chlorine atom.

Departure of the chloride to initiate ring-opening, forming an allylic cation.

Intramolecular electrophilic attack of the cation on the C1 or C8 position of the carbazole ring.

Deprotonation/rearomatization to yield a novel, rigid polycyclic aromatic amine.

Such cascade reactions, initiated by the ring-opening of strained rings, are powerful tools for the rapid construction of complex molecular architectures. rsc.org

Reactivity Modulations of the Carbazole Nitrogen by the Adjacent Dichlorocyclopropyl Group

The reactivity of the carbazole nitrogen is significantly influenced by the electronic nature of the N-substituent. The 2,2-dichlorocyclopropyl group is expected to be strongly electron-withdrawing due to the inductive effect of the two chlorine atoms. This effect reduces the electron density on the carbazole nitrogen atom.

Consequently, the nucleophilicity of the nitrogen in this compound would be substantially lower than in N-alkyl or N-aryl carbazoles. This has several implications:

Basicity: The compound would be a much weaker base than carbazole itself.

N-Alkylation/Acylation: Further reactions at the nitrogen center would be more difficult.

Electronic Properties of the Carbazole Ring: The reduced electron-donating ability of the nitrogen deactivates the aromatic rings towards electrophilic substitution (e.g., nitration, halogenation) compared to carbazole or N-alkylcarbazoles. The directing effect of the nitrogen for such substitutions would also be diminished.

Transition Metal-Mediated Transformations of the Compound

Transition metals are known to catalyze a variety of transformations involving both C-Cl bonds and strained rings. nih.gov Palladium, nickel, and rhodium catalysts, for example, could potentially mediate cross-coupling reactions or C-H activation/annulation sequences.

Copper catalysis is particularly relevant for transformations involving alkyl halides. It is well-established that copper(I) species can activate carbon-halogen bonds via a single-electron transfer (SET) mechanism to generate carbon-centered radicals.

In the case of this compound, a Cu(I) catalyst could react with one of the C-Cl bonds to generate a 2,2-dichlorocyclopropyl radical and a Cu(II)Cl species.

Proposed Mechanism: 9-(C₃H₃Cl₂)Carbazole + Cu(I)Lₙ → [9-(C₃H₃Cl•)Carbazole] + Cu(II)ClLₙ

This generated cyclopropyl radical is a highly reactive intermediate. nih.gov Unlike more stable alkyl radicals, cyclopropyl radicals are prone to side reactions but can be harnessed in synthetically useful ways. Potential subsequent reaction pathways for this radical include:

Hydrogen Atom Transfer (HAT): Abstraction of a hydrogen atom from the solvent or another reagent to yield 9-(2-chlorocyclopropyl)carbazole.

Radical Cross-Coupling: In the presence of a suitable coupling partner (e.g., an alkyne or an alkene) and a chiral copper complex, it is conceivable that an enantioconvergent cross-coupling could occur, forming a new C-C bond at the cyclopropane ring. anu.edu.au

Table 2: Potential Copper-Catalyzed Reactions and Expected Products

| Reactant(s) | Catalyst System | Potential Product Type |

|---|---|---|

| This compound | Cu(I) / H-donor | 9-(2-Chlorocyclopropyl)carbazole |

Based on a comprehensive search of available literature, there is no specific information regarding "this compound" in the context of the requested mechanistic, reactivity, and computational studies. The search results pertain to other carbazole derivatives or general palladium-catalyzed reactions and computational chemistry principles, none of which directly address the subject compound.

Therefore, it is not possible to generate the requested article on "" with the specified outline, as doing so would require data that is not present in the provided search results. The strict adherence to the compound , as per the user's instructions, cannot be fulfilled without available scientific literature on the subject.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 9-(2,2-Dichlorocyclopropyl)carbazole, offering precise insights into the atomic arrangement and stereochemistry of the molecule.

Comprehensive ¹H NMR and ¹³C NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the carbazole (B46965) core and the aliphatic protons of the dichlorocyclopropyl ring. The carbazole protons typically resonate in the downfield region, between approximately 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic rings. The protons on the cyclopropyl (B3062369) ring will appear further upfield. The methine proton (CH) is expected to be a multiplet due to coupling with the methylene (B1212753) protons (CH₂), while the diastereotopic methylene protons will likely appear as a complex multiplet.

The ¹³C NMR spectrum will corroborate the structure with signals for the twelve aromatic carbons of the carbazole unit and the three carbons of the cyclopropyl ring. The quaternary carbon of the cyclopropyl group bearing the two chlorine atoms (CCl₂) is expected to have a characteristic chemical shift. The chemical shifts for the carbazole moiety are well-established and serve as a reliable fingerprint for this part of the molecule.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carbazole Aromatic CH | 7.0 - 8.5 (m) | 110 - 140 |

| Cyclopropyl CH | (m) | (CH) |

| Cyclopropyl CH₂ | (m) | (CH₂) |

| Cyclopropyl CCl₂ | - | (CCl₂) |

| Carbazole Quaternary C | - | 120 - 145 |

Note: The exact chemical shifts and coupling constants would be determined from the experimental spectrum.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the carbazole and dichlorocyclopropyl moieties, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the cyclopropyl ring and within the individual aromatic rings of the carbazole core.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity across multiple bonds. Key HMBC correlations would be expected between the cyclopropyl methine proton and the nitrogen-bearing quaternary carbons of the carbazole ring, providing unequivocal evidence for the N-substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations could help to determine the preferred conformation of the cyclopropyl group relative to the plane of the carbazole ring.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound and for gaining insights into its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular ion's mass. This allows for the determination of the elemental formula with a high degree of confidence. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum, with the molecular ion peak (M⁺) being accompanied by M+2 and M+4 peaks corresponding to the presence of two chlorine atoms.

Interactive Table 2: Expected HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Formula |

| [M]⁺ | (Calculated value) | (Experimental value) | C₁₅H₁₁Cl₂N |

| [M+H]⁺ | (Calculated value) | (Experimental value) | C₁₅H₁₂Cl₂N |

Note: The calculated m/z would be based on the exact masses of the most abundant isotopes.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a characteristic fingerprint of the molecule based on the vibrations of its chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching and bending vibrations of the carbazole unit. The C-N stretching vibration will also be present. The dichlorocyclopropyl group will contribute with C-H stretching and bending modes, as well as C-Cl stretching vibrations, which typically appear in the fingerprint region of the spectrum.

Interactive Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1200 - 1350 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and the extent of π-conjugation. The UV-Vis spectrum of this compound will be dominated by the electronic transitions of the carbazole chromophore. mdpi.com

Interactive Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| (e.g., Ethanol) | ~295, ~330, ~345 | (Typical values) | π-π* |

Note: The exact λmax and molar absorptivity values are dependent on the solvent used for the measurement.

Advanced Applications in Materials Science and Optoelectronics

Role of Carbazole (B46965) Derivatives in Organic Electronic Materials Development

Carbazole-based materials are integral to the advancement of organic electronics, serving various critical functions within electronic devices. nih.gov Their rigid, planar structure coupled with their electron-rich nature facilitates efficient charge transport and luminescence, making them versatile building blocks for organic semiconductors. rsc.org

Functionality as Hole-Transporting Materials

One of the most prominent roles of carbazole derivatives is as hole-transporting materials (HTMs) in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). acs.orgresearchgate.net The carbazole moiety possesses a high highest occupied molecular orbital (HOMO) energy level, which facilitates efficient injection and transport of holes from the anode. acs.org This property is crucial for balancing charge carrier injection and transport within the device, leading to improved efficiency and stability. rsc.org The combination of the rigid carbazole core with various substituents allows for the tuning of the HOMO/LUMO energy levels to match those of other materials in the device stack, thereby minimizing energy barriers for charge transport. acs.orgpsu.edu

Numerous studies have demonstrated the efficacy of carbazole-based HTMs. For instance, donor-acceptor type carbazole derivatives have been successfully employed in PSCs, achieving high power conversion efficiencies. rsc.org The molecular design often involves linking the carbazole donor with an electron-accepting unit, which can enhance intermolecular interactions and improve charge mobility. rsc.org The excellent film-forming properties and morphological stability of carbazole derivatives further contribute to their suitability as robust HTMs in next-generation electronic devices. psu.edu

Utilization as Host Materials for Phosphorescent Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, carbazole derivatives are widely utilized as host materials for phosphorescent emitters. mdpi.comktu.edu Phosphorescent OLEDs (PhOLEDs) can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. mdpi.com However, the phosphorescent guest emitters are prone to concentration quenching and triplet-triplet annihilation. mdpi.comktu.edu To mitigate these effects, the guest molecules are dispersed in a host matrix.

Carbazole-based hosts are particularly advantageous due to their high triplet energy (ET), which is essential to prevent the back-transfer of energy from the phosphorescent guest to the host. mdpi.com A host material must have a higher triplet energy than the guest emitter to ensure efficient energy transfer and subsequent light emission from the guest. The wide bandgap of carbazole derivatives ensures high triplet energies, making them suitable hosts for a range of phosphorescent emitters, including those for blue, green, and red light. mdpi.comnih.gov Furthermore, the good charge-transporting properties of carbazoles help to create a balanced charge distribution within the emissive layer, leading to high device efficiencies. mdpi.com

| Property | Value Range for Carbazole-Based Hosts | Reference |

| HOMO Level | ~ -5.4 to -6.2 eV | mdpi.com |

| LUMO Level | ~ -1.8 to -3.1 eV | mdpi.com |

| Triplet Energy (ET) | ~ 2.4 to 3.1 eV | mdpi.comnih.gov |

Photoconductive and Electroluminescent Properties of Carbazole-Cyclopropyl Conjugates

The electroluminescence of carbazole derivatives is well-documented, with many exhibiting blue fluorescence. acs.org The emission properties are highly dependent on the nature and position of substituents. For instance, linking carbazole to electron-withdrawing or electron-donating groups can tune the emission color across the visible spectrum. acs.org In the case of carbazole-cyclopropyl conjugates, the electronic nature of the cyclopropyl (B3062369) group, which can exhibit both σ- and π-character, could lead to interesting photophysical phenomena. The presence of the dichlorocyclopropyl moiety, in particular, would introduce a significant electronic perturbation, which is discussed in the following section.

Influence of the Dichlorocyclopropyl Moiety on Electronic and Optoelectronic Properties within Carbazole Systems

The dichlorocyclopropyl group is anticipated to exert a significant influence on the electronic and optoelectronic properties of the carbazole system due to a combination of inductive and steric effects. The two chlorine atoms are strongly electron-withdrawing, which will lower the energy levels of both the HOMO and the LUMO of the carbazole moiety. mdpi.com This effect is primarily inductive, transmitted through the sigma bonds. A lowering of the HOMO level can improve the stability of the material against oxidation and may lead to a better energy level alignment with the anodes in certain device architectures.

Computational studies on substituted carbazoles have shown that the nature of the substituent at the 9-position can significantly impact the electronic structure. scientific.netpsu.edu While specific theoretical studies on 9-(2,2-dichlorocyclopropyl)carbazole are not available, density functional theory (DFT) calculations on other N-substituted carbazoles have revealed that both the geometry and the electronic distribution are sensitive to the substituent. rsc.org The strained three-membered ring of the cyclopropyl group can also engage in electronic interactions with the carbazole π-system, a phenomenon known as cyclopropyl conjugation. This interaction, combined with the strong inductive effect of the chlorine atoms, could lead to unique photophysical properties. For example, the emission wavelength and quantum yield of the carbazole unit are likely to be altered. The electron-withdrawing nature of the dichlorocyclopropyl group could potentially lead to a blue-shift in the emission spectrum compared to unsubstituted carbazole.

| Substituent Effect | Expected Impact on Carbazole Properties |

| Inductive Effect of Dichloro Group | Lowering of HOMO and LUMO energy levels |

| Steric Hindrance | Potential for altered molecular packing in the solid state |

| Cyclopropyl Conjugation | Modification of the π-electron system and photophysical properties |

Polymerization of Carbazole-Based Monomers Containing Cyclopropyl Units

The polymerization of carbazole-containing monomers is a well-established field, with various methods employed to synthesize polymers with pendant carbazole groups. mdpi.com These polymers are of great interest for their applications in organic electronics, owing to the desirable properties of the carbazole moiety. polyu.edu.hk

Synthesis of Functional Polymers with Pendant Carbazole-Cyclopropyl Groups

While the direct polymerization of this compound has not been specifically reported, the synthesis of functional polymers with pendant carbazole-cyclopropyl groups can be envisioned based on established polymerization techniques for similar monomers. A common approach is the polymerization of N-vinylcarbazole and its derivatives. mdpi.comnih.govnih.gov If a vinyl group were introduced into the this compound structure, for example at the 3 or 6 position of the carbazole ring, this new monomer could potentially be polymerized via free-radical or cationic polymerization methods. mdpi.comnih.gov

Another versatile method is the synthesis of polymers with reactive side chains, which are subsequently functionalized with the desired carbazole-cyclopropyl moiety. For instance, a polymer with pendant leaving groups could be reacted with the potassium salt of this compound to attach the carbazole unit to the polymer backbone. This post-polymerization modification approach offers flexibility in controlling the polymer architecture and the density of the functional groups. The synthesis of polysiloxanes with pendant carbazole groups is one such example where the carbazole moieties are attached to a pre-formed polymer backbone. researchgate.net

The properties of the resulting polymer would be determined by the polymer backbone, the nature of the linkage to the carbazole unit, and the electronic properties of the this compound itself. Such polymers could exhibit interesting charge transport and photophysical properties, making them potential candidates for applications in organic electronics.

| Polymerization Method | Applicability to Carbazole-Cyclopropyl Monomers |

| Free-Radical Polymerization | Applicable if a vinyl group is present on the monomer. |

| Cationic Polymerization | A common method for N-vinylcarbazole and its derivatives. nih.govnih.gov |

| Post-Polymerization Modification | A versatile route to attach the carbazole-cyclopropyl moiety to various polymer backbones. researchgate.net |

Design and Characterization of Conjugated Carbazole Polymers with Specific Connectivity Patterns for Enhanced Performance

The design of conjugated polymers incorporating a novel monomer such as this compound would theoretically be driven by the unique electronic and steric properties imparted by the dichlorocyclopropyl group. This substituent, attached at the N-9 position of the carbazole ring, is not electronically conjugated with the aromatic system but would significantly influence the polymer's morphology, solubility, and solid-state packing.

Hypothetical Design and Synthesis:

The polymerization of a monomer based on this compound would require the prior functionalization of the carbazole core at positions suitable for polymerization, typically the 3,6- or 2,7-positions. Common polymerization methodologies for carbazole-based monomers include Suzuki and Stille coupling reactions, which necessitate the synthesis of dibromo- or bis(boronic ester) derivatives of the parent compound.

The choice of connectivity (e.g., 2,7- vs. 3,6-linkages) is a critical design parameter that profoundly affects the electronic properties of the resulting polymer. A 2,7-linkage generally leads to a more linear and rigid polymer backbone, promoting effective conjugation and potentially higher charge carrier mobilities. In contrast, a 3,6-linkage results in a more kinked structure, which can disrupt long-range order but may enhance solubility and improve amorphous film-forming properties. The bulky 9-(2,2-Dichlorocyclopropyl) group would be expected to influence the inter-chain packing and solubility of polymers regardless of the connectivity pattern.

Anticipated Characterization:

Once synthesized, a poly(this compound) derivative would be subjected to a suite of characterization techniques to elucidate its structure and properties.

Structural Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to confirm the polymer's structure and connectivity. Gel Permeation Chromatography (GPC) would be employed to determine the molecular weight and polydispersity index, which are crucial for understanding processing-property relationships.

Optical and Electrochemical Properties: UV-visible absorption and photoluminescence spectroscopy would reveal the polymer's electronic transitions and emissive properties. The optical bandgap could be determined from the absorption edge. Cyclic voltammetry would be used to determine the HOMO and LUMO energy levels, which are critical indicators of the material's suitability for use in optoelectronic devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The table below summarizes the hypothetical properties that would be investigated for polymers derived from this monomer.

| Property | Characterization Technique | Significance |

| Polymer Structure | ¹H NMR, ¹³C NMR | Confirms monomer incorporation and linkage pattern. |

| Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) | Influences solubility, processability, and film morphology. |

| Optical Absorption (λmax) | UV-Visible Spectroscopy | Determines the electronic absorption spectrum and optical bandgap. |

| Photoluminescence (λem) | Fluorescence Spectroscopy | Characterizes the emissive properties and quantum yield. |

| HOMO/LUMO Energy Levels | Cyclic Voltammetry (CV) | Determines electrochemical stability and charge injection/extraction barriers. |

Theoretical and Computational Studies on Structure-Property Relationships for Materials Applications

In the absence of experimental data, theoretical and computational studies serve as a powerful tool to predict the properties of hypothetical materials like polymers of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common computational methods used to investigate the structure-property relationships of conjugated organic materials.

Computational Approach:

The first step would involve computational modeling of the this compound monomer itself. DFT calculations would be used to optimize its ground-state geometry and to calculate its frontier molecular orbitals (HOMO and LUMO). These calculations would provide initial insights into the electronic effects of the dichlorocyclopropyl substituent on the carbazole core.

Subsequently, computational models of oligomers (containing several monomer units) with specific connectivity patterns (e.g., 2,7- and 3,6-linkages) would be constructed. By extrapolating the properties of these oligomers to the polymer limit, it is possible to predict the electronic and optical properties of the bulk material.

Predicted Structure-Property Relationships:

Geometry and Conformation: Calculations would predict the dihedral angles between adjacent carbazole units in the polymer chain. This is crucial as the planarity of the conjugated backbone directly influences the extent of π-electron delocalization and, consequently, the material's electronic properties. The steric bulk of the 9-(2,2-Dichlorocyclopropyl) group would likely induce significant twisting of the polymer backbone.

Electronic Properties: DFT calculations would predict the HOMO and LUMO energy levels and the electronic bandgap of the polymers. These predicted values could then be compared with experimental data from cyclic voltammetry and UV-visible spectroscopy if the materials were synthesized.

Optical Properties: TD-DFT calculations would be used to simulate the UV-visible absorption spectra, predicting the energies and intensities of the principal electronic transitions. This allows for a direct comparison with experimentally measured spectra and helps in understanding the nature of the excited states.

The following table outlines the key parameters that would be derived from computational studies and their relevance to materials applications.

| Computational Parameter | Method | Predicted Property | Relevance for Materials Applications |

| Optimized Geometry | DFT | Bond lengths, bond angles, dihedral angles | Determines the planarity and conformation of the polymer chain. |

| HOMO/LUMO Energies | DFT | Ionization potential, electron affinity, bandgap | Governs charge transport properties and suitability for electronic devices. |

| Excitation Energies | TD-DFT | UV-Visible absorption maxima (λmax) | Predicts the color and light-absorbing properties of the material. |

| Intra-chain Charge Transfer | NBO/Mulliken Analysis | Electron distribution in ground and excited states | Provides insight into the nature of electronic transitions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.